1-(3-Fluorobenzyl)piperazine-2,3-dione

説明

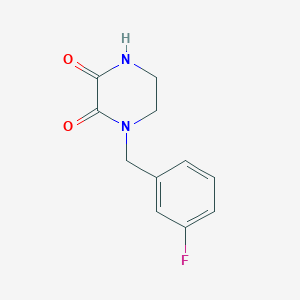

1-(3-Fluorobenzyl)piperazine-2,3-dione is a diketopiperazine derivative featuring a fluorinated benzyl substituent at the N1 position of the piperazine ring. Its structure combines a rigid piperazine-2,3-dione core with a 3-fluorobenzyl group, which may influence both physicochemical properties and biological activity.

特性

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(15)11(14)16/h1-3,6H,4-5,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJPLUPSSLKNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)piperazine-2,3-dione typically involves the reaction of 3-fluorobenzylamine with piperazine-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the pure compound from the reaction mixture.

化学反応の分析

Types of Reactions

1-(3-Fluorobenzyl)piperazine-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the dione functionality to a diol.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the fluorobenzyl group under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of piperazine compounds, including 1-(3-Fluorobenzyl)piperazine-2,3-dione, exhibit promising anticancer properties. For instance, studies have shown that similar piperazine derivatives demonstrate moderate to potent activity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The structure-activity relationship (SAR) analysis indicates that modifications in the piperazine ring can enhance cytotoxicity against these cell lines.

Mechanism of Action

The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. For example, some piperazine derivatives have been reported to inhibit the phosphorylation of oncogenic proteins like ERK and AKT .

Antimicrobial Properties

Broad-Spectrum Activity

this compound has been explored for its antimicrobial properties. Research has demonstrated that similar compounds exhibit activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The effectiveness of these compounds is often linked to their ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Case Studies

In a study evaluating the antibacterial efficacy of piperazine derivatives, compounds were tested for minimum inhibitory concentration (MIC) values against multiple pathogens. Results indicated that certain derivatives possess significant antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .

Neurological Applications

CNS Penetrability

The ability of this compound to penetrate the blood-brain barrier makes it a candidate for neurological research. Some studies have focused on the central nervous system (CNS) effects of piperazine derivatives, exploring their potential as anxiolytics or antidepressants . The pharmacokinetic profiles indicate that modifications in the piperazine structure can enhance CNS bioavailability.

Synthesis and Material Science

Synthetic Utility

The compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the development of more complex molecular architectures through reactions such as the Hetero-Diels–Alder reaction . This synthetic utility is crucial for creating novel materials with tailored properties for applications in organic electronics and photonics.

Corrosion Inhibition

Industrial Applications

Recent studies have highlighted the application of thiazolidinedione derivatives (related compounds) as effective corrosion inhibitors in mild steel exposed to acidic environments. The adsorption characteristics and efficiency were evaluated using techniques such as electrochemical impedance spectroscopy . This application underscores the potential industrial relevance of this compound in materials science.

Data Summary Table

作用機序

The mechanism of action of 1-(3-Fluorobenzyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Physicochemical Properties

The position of the fluorine atom on the benzyl group significantly impacts properties. For example:

- 1-(4-Fluorobenzyl)-3-methylpiperazine-2,5-dione (3c) :

- 3-Benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione (3m) :

Table 1: Physicochemical Comparison

| Compound | Fluorine Position | Melting Point (°C) | Key IR Features (C=O, cm⁻¹) |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-3-methyl-DKP | 4-F | 138.6–140.1 | 1651 |

| 3-Benzyl-1-(4-fluorobenzyl)-DKP | 4-F | 180.2–182.7 | 1649 |

| 1-(3-Fluorobenzyl)-DKP (target) | 3-F | Not reported | ~1650 (estimated) |

Key Research Findings and Implications

Fluorine Position Matters : The 3-fluorobenzyl group likely disrupts molecular packing compared to 4-fluoro analogs, impacting melting points and solubility.

SAR Trends : Small aliphatic R1 groups favor FPR2 activity, while aromatic bulk diminishes it. This suggests that 1-(3-fluorobenzyl)-DKP’s activity would depend on balancing steric and electronic effects.

Synthetic Challenges : Oxidation routes are sensitive to substituent symmetry and electronic effects, which may explain the discontinuation of 1-(3-fluorobenzyl)-DKP in commercial catalogs .

生物活性

1-(3-Fluorobenzyl)piperazine-2,3-dione is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological profiles. The compound is characterized by its unique structural features, which include a piperazine ring substituted with a fluorobenzyl group and a dione moiety.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂F N₂O₂ |

| Molecular Weight | 224.23 g/mol |

| CAS Number | 19549-93-0 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of piperazine derivatives followed by the introduction of the dione functional group through reactions with oxalates or similar reagents.

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Antitumor Effects

A study published in MDPI demonstrated that piperazine-based compounds effectively sensitized colon cancer cells to apoptotic ligands. The structure-activity relationship (SAR) analyses revealed that specific substitutions enhanced the anticancer activity of these compounds .

Table: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 0.92 |

| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |

| Compound C | HT29 (colon cancer) | < 5 |

Antimicrobial Activity

In addition to anticancer effects, research has explored the antimicrobial properties of piperazine derivatives. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities against various pathogens.

Table: Antimicrobial Efficacy

| Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 8 µg/mL |

| Compound E | Escherichia coli | 16 µg/mL |

| Compound F | Candida albicans | 4 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival by binding to their active sites.

Receptor Modulation : It can interact with cellular receptors that modulate signal transduction pathways, influencing processes such as apoptosis and cell cycle regulation.

Oxidative Stress Response : The presence of the fluorine atom may enhance the compound's ability to influence oxidative stress responses within cells, contributing to its anticancer and antimicrobial properties .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 1-(3-Fluorobenzyl)piperazine-2,3-dione derivatives to improve yields and purity? A:

- Reductive Alkylation : Start with ethylenediamine and carbonyl compounds (e.g., 4-substituted benzaldehydes) using sodium cyanoborohydride as a reducing agent. This step forms intermediates like N,N-bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives (yields: 55–86%) .

- Cyclization : React intermediates with diethyl oxalate under anhydrous conditions to form the piperazine-2,3-dione core. Use silica gel chromatography (ethyl acetate/hexane) for purification .

- Key Parameters : Monitor reaction progress via TLC (hexane/ethyl acetate) and optimize solvent ratios (e.g., DCM:H₂O = 2:1 for click chemistry reactions) to reduce side products .

Structural Characterization

Q: What spectroscopic and analytical methods are critical for confirming the structure of this compound derivatives? A:

- IR Spectroscopy : Identify carbonyl stretches (C=O) at 1653–1671 cm⁻¹ and NH stretches at 3350–3400 cm⁻¹ .

- ¹H/¹³C NMR : Look for piperazine ring protons (δ 2.5–3.8 ppm) and fluorobenzyl aromatic protons (δ 6.9–7.3 ppm). Coupling patterns confirm substitution .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 350 for compound 2h ) and fragmentation patterns (e.g., tropylium ion at m/z 91) validate the core structure .

Lipophilicity and Bioavailability

Q: How can researchers correlate lipophilicity (Clog P) with experimental Rf values to predict bioavailability? A:

- Clog P Calculation : Use software like McLogP 2.0 to compute partition coefficients. Derivatives with Clog P values >2.5 (vs. piperazine’s Clog P = 1.1) show enhanced membrane penetration .

- TLC Correlation : Higher Rf values in hexane/ethyl acetate systems (e.g., Rf = 0.196–0.217) correlate with increased lipophilicity (Table 1) .

Table 1. Clog P vs. Rf for Selected Derivatives

| Compound | Clog P | Rf (Hexane:EtOAc) |

|---|---|---|

| 2a | 2.8 | 0.45 |

| 2h | 3.1 | 0.52 |

| 3m | 2.9 | 0.48 |

| Data from |

Anthelmintic Activity Evaluation

Q: What in vitro protocols are used to evaluate anthelmintic activity against parasites like Fasciola hepatica? A:

- Parasite Culturing : Maintain F. hepatica in RPMI-1640 medium at 37°C .

- Dose-Response Assays : Test compounds at 10–100 µM. Monitor paralysis/death over 6 hours; active compounds show >80% efficacy at 50 µM .

- Control : Compare to piperazine hydrate (IC₅₀ = 25 µM) .

Anticancer Evaluation and Molecular Docking

Q: How can molecular docking guide the design of piperazine-2,3-dione derivatives as anticancer agents? A:

- Target Selection : Dock derivatives (e.g., triazoles) into kinase domains (e.g., EGFR or HER2) using AutoDock Vina. Prioritize compounds with binding energies < −8.0 kcal/mol .

- Validation : Compare docking-predicted IC₅₀ values with in vitro MTT assay results (e.g., compound 7c inhibits MCF-7 cells at IC₅₀ = 12 µM) .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the fluorobenzyl group influence biological activity? A:

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups at the 4-position enhance anthelmintic activity (e.g., 2h vs. 2a ) .

- Steric Effects : Bulky substituents (e.g., isopropyl) in R1 reduce FPR2 receptor binding but improve FPR1 selectivity .

Resolving Data Contradictions

Q: How should researchers address discrepancies between molecular docking predictions and experimental IC₅₀ values? A:

- Solvent Accessibility : Docking may overlook solvation effects. Re-score poses using MM-PBSA to account for water interactions .

- Conformational Dynamics : Perform MD simulations (e.g., 100 ns) to assess ligand-receptor stability. Compound 7b showed improved correlation after dynamics .

Stereochemical Considerations

Q: What methods ensure enantioselective synthesis of piperazine-2,3-dione derivatives? A:

- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric cyclization (e.g., 81% yield for 3l with 98% ee) .

- HPLC Analysis : CSP-HPLC with Chiralpak AD-H columns resolves enantiomers (e.g., α = 9.6° for 3m ) .

Fragment-Based Drug Design

Q: How can the 3-fluorobenzyl fragment be exploited in fragment-based drug discovery? A:

- Fragment Linking : Combine with pharmacophores like triazoles (e.g., via CuAAC click chemistry) to enhance kinase inhibition .

- SPR Screening : Screen fragment libraries (MW < 250 Da) against targets like FPR1. Optimize hits using Clog P and LE (ligand efficiency) metrics .

Selectivity Optimization

Q: What strategies improve selectivity for FPR1 over FPR2 receptors? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。